molecular formula C24H20BrNO5 B3837294 2-(4-bromophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate

2-(4-bromophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate

Cat. No. B3837294
M. Wt: 482.3 g/mol
InChI Key: JAFXNGRVBDAMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as BOPB and is a member of the butanoate class of compounds. The purpose of

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It is also believed that BOPB may act as a reactive oxygen species scavenger, thereby protecting cells from oxidative damage.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and enzymes in animal models. It has also been shown to reduce pain and inflammation in animal models. Additionally, BOPB has been shown to have potential applications in the development of new drugs for the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-bromophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potentially useful tool for studying these processes. However, one limitation of using BOPB in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for the study of 2-(4-bromophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate. One potential direction is to further investigate the mechanism of action of this compound. Another potential direction is to study the potential applications of BOPB in the treatment of cancer and other diseases. Additionally, BOPB may have potential applications as a fluorescent probe for the detection of reactive oxygen species in cells, which could be further explored. Finally, the synthesis of analogs of BOPB may lead to the development of new drugs with improved efficacy and reduced side effects.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, BOPB has been shown to have potential applications in the development of new drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-oxo-4-(4-phenoxyanilino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO5/c25-18-8-6-17(7-9-18)22(27)16-30-24(29)15-14-23(28)26-19-10-12-21(13-11-19)31-20-4-2-1-3-5-20/h1-13H,14-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFXNGRVBDAMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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